Benzenemethanamine, N,N-diethyl-, hydrochloride
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Overview
Description
BENZYL-DIETHYL-AMINE, HYDROCHLORIDE: is an organic compound with the molecular formula C11H18ClN . It is a hydrochloride salt of benzyl-diethyl-amine, which is a tertiary amine. This compound is used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method for synthesizing benzyl-diethyl-amine involves the reductive amination of benzaldehyde with diethylamine.
Industrial Production Methods: Industrial production of benzyl-diethyl-amine, hydrochloride often involves large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzyl-diethyl-amine can undergo oxidation reactions to form corresponding N-oxides.
Reduction: It can be reduced to secondary amines or primary amines under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in the presence of a base.
Major Products:
Oxidation: N-oxides
Reduction: Secondary or primary amines
Substitution: Various substituted amines
Scientific Research Applications
Mechanism of Action
The mechanism of action of benzyl-diethyl-amine, hydrochloride involves its interaction with various molecular targets. As a tertiary amine, it can act as a nucleophile, participating in nucleophilic substitution reactions. It can also form complexes with metal ions, which can be utilized in catalytic processes .
Comparison with Similar Compounds
N,N-Dimethylbenzylamine: Similar structure but with methyl groups instead of ethyl groups.
N-Benzylmethylamine: Contains one benzyl and one methyl group.
Benzylamine: A primary amine with a benzyl group.
Uniqueness: Benzyl-diethyl-amine, hydrochloride is unique due to its specific combination of benzyl and diethyl groups, which imparts distinct chemical properties and reactivity compared to other similar compounds .
Properties
CAS No. |
51834-90-3 |
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Molecular Formula |
C11H18ClN |
Molecular Weight |
199.72 g/mol |
IUPAC Name |
N-benzyl-N-ethylethanamine;hydrochloride |
InChI |
InChI=1S/C11H17N.ClH/c1-3-12(4-2)10-11-8-6-5-7-9-11;/h5-9H,3-4,10H2,1-2H3;1H |
InChI Key |
KBGBDGQCRFNDLU-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC1=CC=CC=C1.Cl |
Origin of Product |
United States |
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